molecular formula C25H15BrN2O3 B11555667 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine

Cat. No.: B11555667
M. Wt: 471.3 g/mol
InChI Key: WWJCCWOHZAHQIJ-UHFFFAOYSA-N
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Description

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine is a complex organic compound that features a combination of benzodioxole, naphthalene, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bond or other functional groups.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine is unique due to its combination of three distinct aromatic systems, which may confer unique chemical and biological properties

Properties

Molecular Formula

C25H15BrN2O3

Molecular Weight

471.3 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)methanimine

InChI

InChI=1S/C25H15BrN2O3/c26-20-12-24-23(29-14-30-24)10-18(20)13-27-19-7-8-21-22(11-19)31-25(28-21)17-6-5-15-3-1-2-4-16(15)9-17/h1-13H,14H2

InChI Key

WWJCCWOHZAHQIJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC6=CC=CC=C6C=C5)Br

Origin of Product

United States

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